2-ethyl-1,3-dithiolane-2-carbaldehyde
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Overview
Description
2-ethyl-1,3-dithiolane-2-carbaldehyde is an organic compound characterized by a five-membered ring containing two sulfur atoms and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethyl-1,3-dithiolane-2-carbaldehyde can be synthesized through the reaction of 2-mercaptoethanol with an aldehyde in the presence of a Lewis acid catalyst. This reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired product . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1,3-dithiolane-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-ethyl-1,3-dithiolane-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-1,3-dithiolane-2-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . The sulfur atoms in the ring structure may also participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,3-dithiolane-2-carboxylate: Similar in structure but contains a carboxylate group instead of an aldehyde.
1,3-dithiane: A related compound with a six-membered ring containing two sulfur atoms.
Properties
IUPAC Name |
2-ethyl-1,3-dithiolane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c1-2-6(5-7)8-3-4-9-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXKQCPVKSMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(SCCS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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